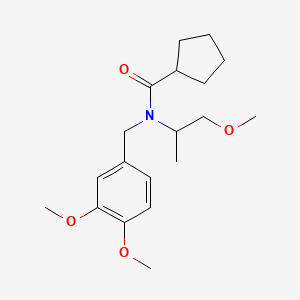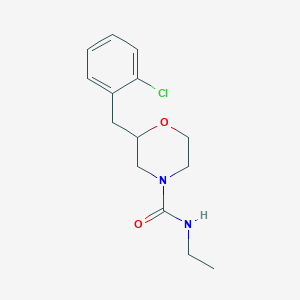
N-(3,4-dimethoxybenzyl)-N-(2-methoxy-1-methylethyl)cyclopentanecarboxamide
Übersicht
Beschreibung
N-(3,4-dimethoxybenzyl)-N-(2-methoxy-1-methylethyl)cyclopentanecarboxamide, also known as URB597, is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. This compound has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, and addiction.
Wirkmechanismus
N-(3,4-dimethoxybenzyl)-N-(2-methoxy-1-methylethyl)cyclopentanecarboxamide selectively inhibits the FAAH enzyme, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, N-(3,4-dimethoxybenzyl)-N-(2-methoxy-1-methylethyl)cyclopentanecarboxamide increases the levels of endocannabinoids in the brain, leading to pain relief and mood stabilization.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-N-(2-methoxy-1-methylethyl)cyclopentanecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase endocannabinoid levels in the brain, leading to pain relief and mood stabilization. Additionally, it has been shown to have anti-inflammatory effects, which may have potential therapeutic applications in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-dimethoxybenzyl)-N-(2-methoxy-1-methylethyl)cyclopentanecarboxamide in lab experiments is its selectivity for the FAAH enzyme, which allows for more precise targeting of the endocannabinoid system. However, one limitation is that N-(3,4-dimethoxybenzyl)-N-(2-methoxy-1-methylethyl)cyclopentanecarboxamide has a short half-life, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,4-dimethoxybenzyl)-N-(2-methoxy-1-methylethyl)cyclopentanecarboxamide. One area of interest is its potential therapeutic applications in various diseases, including pain, anxiety, and addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3,4-dimethoxybenzyl)-N-(2-methoxy-1-methylethyl)cyclopentanecarboxamide, as well as its limitations and potential side effects. Finally, there is potential for the development of more selective and longer-lasting FAAH inhibitors, which may have even greater therapeutic potential.
In conclusion, N-(3,4-dimethoxybenzyl)-N-(2-methoxy-1-methylethyl)cyclopentanecarboxamide is a selective inhibitor of the FAAH enzyme, with potential therapeutic applications in various diseases. Its mechanism of action involves increasing endocannabinoid levels in the brain, leading to pain relief and mood stabilization. While it has advantages for lab experiments, such as its selectivity, it also has limitations, such as its short half-life. Future research directions include further investigation of its therapeutic potential, as well as the development of more selective and longer-lasting FAAH inhibitors.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxybenzyl)-N-(2-methoxy-1-methylethyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, and addiction. In particular, it has been shown to increase endocannabinoid levels in the brain, which can lead to pain relief and mood stabilization.
Eigenschaften
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-N-(1-methoxypropan-2-yl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c1-14(13-22-2)20(19(21)16-7-5-6-8-16)12-15-9-10-17(23-3)18(11-15)24-4/h9-11,14,16H,5-8,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKVOGUEQJJWIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N(CC1=CC(=C(C=C1)OC)OC)C(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-N-(2-methoxy-1-methylethyl)cyclopentanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B3815943.png)
![N'-(2,5-dimethylphenyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B3815949.png)

![N-(2,3-dihydro-1H-inden-4-yl)-3-{[(2-hydroxyethyl)(methyl)amino]methyl}benzamide](/img/structure/B3815973.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B3815979.png)
![3-[1-(2H-1,2,3-benzotriazol-2-ylacetyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B3815980.png)

![2-isopropyl-5-{[3-(2-methylphenyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B3815990.png)
![8-methoxy-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}chromane-3-carboxamide](/img/structure/B3815993.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-{4-[(2,2-dimethylpyrrolidin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}piperidine](/img/structure/B3816005.png)
![3-{[ethyl(methyl)amino]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-2-piperidinone](/img/structure/B3816006.png)
![4-[(3S*,4S*)-3-hydroxy-4-isopropoxypyrrolidin-1-yl]-N-[2-(methylthio)phenyl]-4-oxobutanamide](/img/structure/B3816019.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-1-isobutyl-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B3816033.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3816061.png)